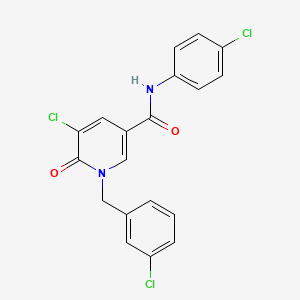
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a chlorinated pyridinecarboxamide derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the chemistry involved in synthesizing and analyzing related compounds. For instance, the synthesis of related pyridine and pyrazole derivatives is discussed, which can offer indirect information on the potential synthetic routes and chemical behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including cyclization and chlorination steps. For example, the synthesis of a 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compound starts with hydrazinolysis of dichloropyridine, followed by cyclization with diethyl maleate, chlorination, oxidation, and hydrolysis . Although the exact synthesis of 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is not detailed, similar synthetic strategies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as those in the pyrazolopyridine family, often features planar arrangements of atoms within the core structure, with some atoms displaced from this plane due to the presence of substituents . X-ray crystallography and spectroscopic methods are commonly used to characterize these structures, which can provide insights into the possible conformation and geometry of the compound .
Chemical Reactions Analysis
The chemical reactions involving related compounds can include intermolecular hydrogen bonding, which can influence the formation of molecular chains and the overall solid-state structure . The reactivity of the compound may also be influenced by the presence of chloro substituents, which can participate in further chemical transformations, such as nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridinecarboxamide derivatives can be influenced by their molecular structure and the nature of their substituents. For instance, the enolic structure of related compounds in both solution and solid state suggests the possibility of tautomerism, which can affect properties like solubility and stability . The presence of multiple chloro substituents may also impact the compound's reactivity, boiling point, and melting point.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The study by Buurman and Plas (1986) demonstrates the potential of substituted pyridinium salts in synthesizing novel compounds through specific chemical reactions. Their work showcases the regiospecific imination of N-methylpyridinium salts by liquid ammonia and potassium permanganate, which could be relevant for the synthesis or modification of the compound (Buurman & Plas, 1986).
Antimicrobial and Antifungal Applications
El-Sehrawi et al. (2015) explored the synthesis of novel 6-oxo-pyridine-3-carboxamide derivatives, evaluating their antibacterial and antifungal properties. This suggests that derivatives of the compound of interest may hold potential as antimicrobial and antifungal agents, providing a foundation for future research into their applications in combating infectious diseases (El-Sehrawi et al., 2015).
Structural and Optical Characteristics
Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, optical, and diode characteristics of pyridine derivatives, indicating that compounds structurally related to "5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide" might exhibit unique electronic properties. This could imply potential applications in electronic materials or sensors, depending on the specific structural modifications and their impacts on the compound's properties (Zedan, El-Taweel, & El-Menyawy, 2020).
Propriétés
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-14-4-6-16(7-5-14)23-18(25)13-9-17(22)19(26)24(11-13)10-12-2-1-3-15(21)8-12/h1-9,11H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJIDZCXTLLSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

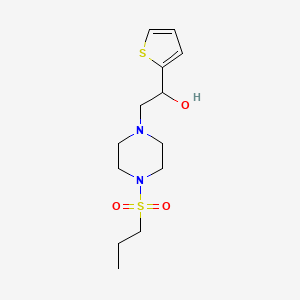
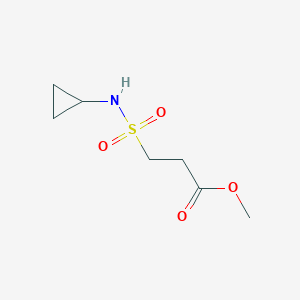
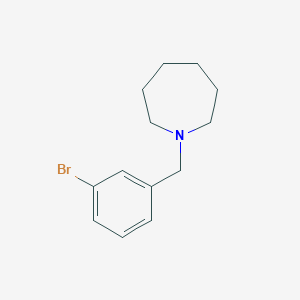

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)
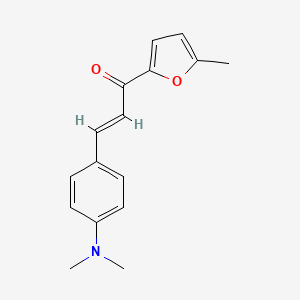

![2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2519253.png)
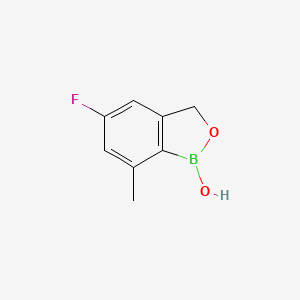
![N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2519258.png)
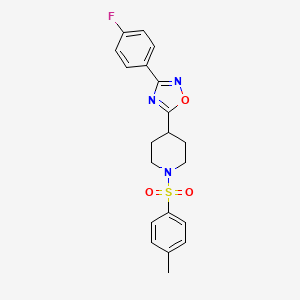

![N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2519262.png)